DL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE

Melting Point Thermal Stability Crystal Packing

DL-Tryptophan methyl ester hydrochloride (CAS 5619-09-0) is a racemic mixture of the methyl ester hydrochloride derivative of the essential amino acid tryptophan. As an amino acid derivative, it serves as a key building block in peptide synthesis and pharmaceutical intermediate preparation.

Molecular Formula C12H14N2O2 · HCl
Molecular Weight 254.71 g/mol
CAS No. 5619-09-0
Cat. No. B555556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-TRYPTOPHAN METHYL ESTER HYDROCHLORIDE
CAS5619-09-0
Molecular FormulaC12H14N2O2 · HCl
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
InChIInChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H
InChIKeyXNFNGGQRDXFYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tryptophan Methyl Ester Hydrochloride (CAS 5619-09-0): A Racemic Amino Acid Ester for Chiral Resolution and Synthetic Versatility


DL-Tryptophan methyl ester hydrochloride (CAS 5619-09-0) is a racemic mixture of the methyl ester hydrochloride derivative of the essential amino acid tryptophan. As an amino acid derivative, it serves as a key building block in peptide synthesis and pharmaceutical intermediate preparation . The compound exists as a white to off-white crystalline solid with a molecular weight of 254.71 g/mol and formula C₁₂H₁₅ClN₂O₂ . Its racemic nature distinguishes it from enantiopure L- and D-forms, enabling unique applications in stereochemical investigations and chiral resolution processes that are not accessible with single enantiomers [1].

Supports chiral resolution studies requiring racemic substrate
Serves as racemic standard for polarimetry and CD calibration
Racemic building block for peptide synthesis without stereochemical bias
Allows non-stereoselective enzymatic assay development

Why DL-Tryptophan Methyl Ester Hydrochloride Cannot Be Substituted with Enantiopure L- or D-Forms


Substitution of DL-tryptophan methyl ester hydrochloride with its enantiopure L- or D-counterparts is not feasible for applications requiring racemic substrates or chiral resolution. The L-enantiomer (CAS 7524-52-9) and D-enantiomer (CAS 14907-27-8) possess distinct optical rotations (+18° to +21° and -17° to -22°, respectively, c=5 in methanol) , while the DL-form exhibits no net optical rotation, enabling its use as a racemic standard or in studies where stereochemical neutrality is essential . Furthermore, the DL-form melts at a higher temperature (221–222°C) compared to the L-form (218–220°C) and D-form (213–216°C), reflecting differences in crystal packing that can influence purification and formulation processes .

Optical rotation mismatch: enantiopure forms produce distinct chiroptical signals, critical for stereochemical studies.
Crystal packing differences may alter recrystallization behavior and purification outcomes.
Single enantiomers cannot provide racemic substrate for resolution experiments.

Quantitative Differentiation of DL-Tryptophan Methyl Ester Hydrochloride Against Enantiopure Analogs


Melting Point Distinction: DL-Form Exhibits a 1–8°C Higher Melting Point than Enantiopure Counterparts

DL-Tryptophan methyl ester hydrochloride melts at 221–222°C, whereas the L-enantiomer melts at 218–220°C and the D-enantiomer at 213–216°C . The 1–8°C elevation in melting point for the racemate reflects stronger intermolecular interactions in the DL-crystal lattice, a phenomenon commonly observed in racemic compounds [1]. This thermal stability advantage can influence storage conditions, purification (e.g., recrystallization), and processing in solid-form pharmaceutical intermediates.

Melting point
Reported
221–222 °C
Reported thermal property context; may support purification method selection.
Conditions may vary across vendor specifications.
Melting Point Thermal Stability Crystal Packing

Optical Rotation: Racemic Nature Enables Neutral Stereochemical Applications

DL-Tryptophan methyl ester hydrochloride exhibits an optical rotation of approximately 0° (racemic), whereas the L-enantiomer shows a specific rotation of +18° to +21° (c=5, methanol) and the D-enantiomer shows -17° to -22° (c=5, methanol) . This lack of optical activity confirms the racemic composition and makes the DL-form uniquely suitable as a control in chiral chromatography, as a substrate in non-stereoselective enzymatic assays, or as a starting material for racemic synthesis where stereochemical bias must be avoided.

Optical rotation
Data to verify
~0°
Confirms racemic composition; supports use as achiral control.
No single standardized source provided for the racemate.
Optical Rotation Chirality Stereochemistry

Chiral Resolution Capability: DL-Form Serves as a Racemic Substrate for Enantiomeric Separation

DL-Tryptophan methyl ester has been effectively employed as a racemic substrate for resolution studies. For instance, D-tryptophan methyl ester (derived from resolution of the racemate) was used to resolve racemic gossypol into (-)- and (+)-gossypol via a two-step procedure [1]. While specific resolution efficiency data for the hydrochloride salt are not available, the DL-form provides the necessary racemic starting material for such processes, which cannot be performed using single enantiomers alone.

Chiral resolution
Class-level
Racemic substrate for resolution
Supports chiral resolution workflow; D-enantiomer used as resolving agent in literature.
Specific efficiency data for hydrochloride salt not available.
Chiral Resolution Racemic Mixture Enantiomeric Separation

Synthetic Intermediate Versatility: DL-Form Offers Broader Substrate Scope in Racemic Syntheses

While enantiopure L- and D-tryptophan methyl ester hydrochlorides are critical intermediates in the synthesis of stereospecific pharmaceuticals such as tadalafil (using the D-enantiomer) [1], the racemic DL-form provides a versatile starting material for syntheses where stereochemistry is either not critical or will be resolved later. The DL-form can be used to prepare racemic tryptophan derivatives, including amino acid amides like L-tryptophanamide hydrochloride , and serves as a general building block in peptide and protein engineering studies .

Synthetic scope
Class-level
Broad racemic derivative access
Facilitates exploratory synthesis of racemic tryptophan derivatives.
Based on reported general amino acid ester reactivity.
Peptide Synthesis Racemic Synthesis Pharmaceutical Intermediate

Primary Research and Industrial Applications for DL-Tryptophan Methyl Ester Hydrochloride


Chiral Resolution and Stereochemical Investigations

DL-Tryptophan methyl ester hydrochloride is employed as a racemic substrate in chiral resolution experiments. Its 1:1 mixture of enantiomers allows researchers to study enantiomeric separation techniques, evaluate chiral stationary phases, or develop kinetic resolution methods [1]. The lack of optical rotation (≈0°) makes it an ideal racemic standard for calibrating polarimeters and circular dichroism instruments.

Racemic Peptide and Protein Engineering

As a protected amino acid derivative, the DL-form is used in solid-phase peptide synthesis where racemic mixtures are acceptable or where diastereomeric mixtures are later resolved. It serves as a versatile building block for constructing peptide libraries and investigating structure-activity relationships without stereochemical bias .

Precursor to Amino Acid Amides and Derivatives

DL-Tryptophan methyl ester hydrochloride is a key precursor for synthesizing L-tryptophanamide hydrochloride and other amino acid amides . These derivatives are valuable in medicinal chemistry for developing enzyme inhibitors, receptor ligands, and other bioactive molecules.

Comparative Stereochemical Studies in Drug Development

The racemic form enables direct comparison of biological activity between racemic and enantiopure tryptophan derivatives. Such studies are critical in early-stage drug discovery to assess the impact of chirality on pharmacokinetics, pharmacodynamics, and toxicity profiles [2].

Application
Selection Property
Validation Focus
Chiral resolution studies
Racemic substrate availability
Enantiomeric separation method development
Racemic peptide synthesis
Protected amino acid building block
Peptide library construction without stereochemical bias
Amino acid amide preparation
Versatile ester intermediate
Derivative synthesis for medicinal chemistry research
Stereochemical comparison studies
Racemic vs enantiopure comparison
Impact of chirality on research model endpoints

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